molecular formula C10H12ClN5 B1626740 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine CAS No. 77111-80-9

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine

Cat. No. B1626740
CAS RN: 77111-80-9
M. Wt: 237.69 g/mol
InChI Key: NTXSQRDZZRTWHR-UHFFFAOYSA-N
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Description

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is a fused heterocyclic system that contains a pyrazine ring and an imidazole ring, which makes it a valuable scaffold for drug design.

Mechanism Of Action

The mechanism of action of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth.

Biochemical And Physiological Effects

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is its potential as a scaffold for drug design. Its fused heterocyclic system makes it a valuable starting point for the development of new drugs. However, its limited solubility in water can make it challenging to work with in lab experiments.

Future Directions

There are various future directions for the study of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. One potential direction is the development of new anticancer agents based on its scaffold. Additionally, further studies are needed to fully understand its mechanism of action and potential as an antibacterial and antifungal agent. Finally, the development of new synthetic methods for the preparation of this compound could lead to improved yields and easier access to this valuable scaffold.

Scientific Research Applications

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing that it inhibits the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an antibacterial and antifungal agent, with studies showing that it has activity against various bacterial and fungal strains.

properties

IUPAC Name

6-chloro-8-piperazin-1-ylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5/c11-8-7-16-6-3-13-9(16)10(14-8)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSQRDZZRTWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CN3C2=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511233
Record name 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine

CAS RN

77111-80-9
Record name 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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